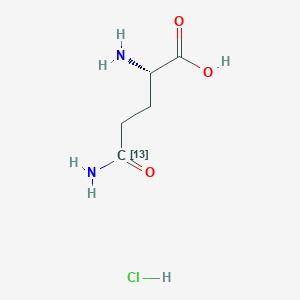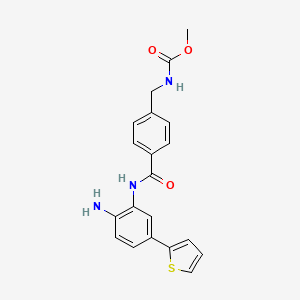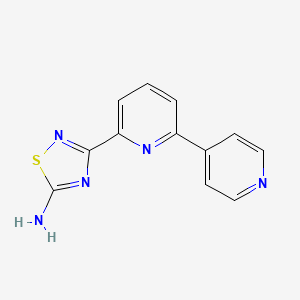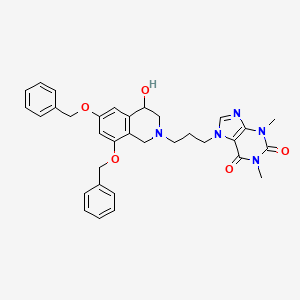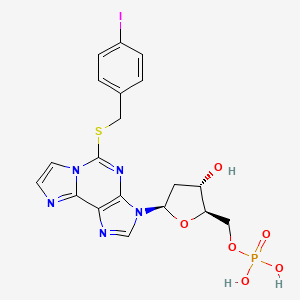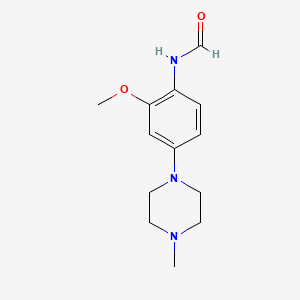
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a methoxy group, a methylpiperazine moiety, and a formamide group attached to a phenyl ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by formylation to introduce the formamide group. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a palladium catalyst and formylating agents such as formic acid or formic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-4-(4-methylpiperazin-1-yl)phenyl)formamide.
Reduction: Formation of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)acetamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)benzamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)thiourea
Uniqueness
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]formamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)11-3-4-12(14-10-17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3,(H,14,17) |
InChI Key |
ZYAWHKRNEDKXNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


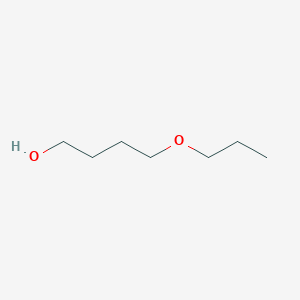
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)

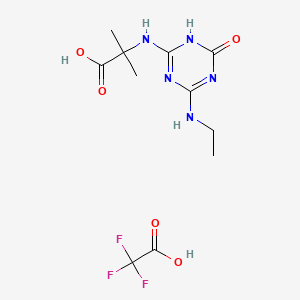
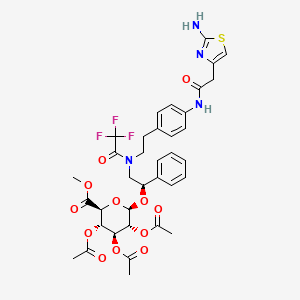
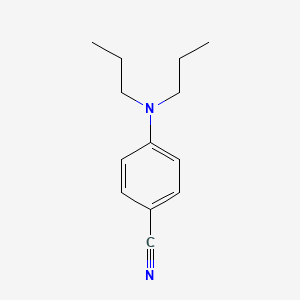
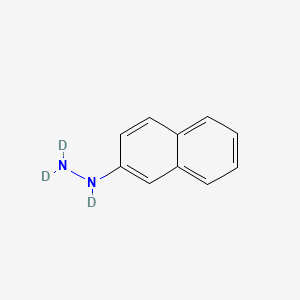
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
